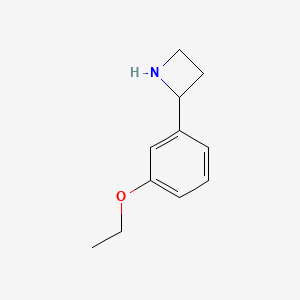

2-(3-Ethoxyphenyl)azetidine

説明

特性

分子式 |

C11H15NO |

|---|---|

分子量 |

177.24 g/mol |

IUPAC名 |

2-(3-ethoxyphenyl)azetidine |

InChI |

InChI=1S/C11H15NO/c1-2-13-10-5-3-4-9(8-10)11-6-7-12-11/h3-5,8,11-12H,2,6-7H2,1H3 |

InChIキー |

YVIFOLZWFJPRBJ-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=CC(=C1)C2CCN2 |

製品の起源 |

United States |

準備方法

Common Synthetic Approaches:

- Nucleophilic substitution on azetidine precursors (e.g., halogenated azetidines or azetidine carboxylates)

- Cyclization reactions involving amino alcohols or amines with haloalkanes or epoxides

- Transition-metal catalyzed cycloadditions or ring expansions

- Diastereoselective and enantioselective methods using chiral auxiliaries or catalysts for stereocontrol at C2

Preparation Methods of 2-(3-Ethoxyphenyl)azetidine

Nucleophilic Substitution on 2-Haloazetidines

One of the most direct routes involves the reaction of a 2-haloazetidine intermediate with an aryl nucleophile or the corresponding aryl lithium/organometallic reagent bearing an ethoxy substituent at the meta position.

- Preparation of 2-haloazetidines: Typically, azetidine-3-carboxylates or azetidine-3-ones are converted into 2-halo derivatives via halogenation or substitution reactions.

- Substitution with 3-ethoxyphenyl nucleophile: The 3-ethoxyphenyl group can be introduced via nucleophilic aromatic substitution or cross-coupling reactions.

This method is supported by patent literature describing halogenated azetidine intermediates undergoing substitution with aryl groups under mild conditions using bases such as potassium iodide or amines in polar aprotic solvents like N,N-dimethylformamide (DMF).

Cyclization of Amino Alcohols with Haloalkanes or Epoxides

A well-established method for azetidine ring formation is the intramolecular cyclization of amino alcohols or amines with epichlorohydrin or similar haloalkanes.

- For 2-(3-ethoxyphenyl)azetidine, the synthesis may start from 3-ethoxyaniline derivatives or 3-ethoxyphenyl-substituted amino alcohols.

- Reaction with epichlorohydrin under basic conditions (e.g., diisopropylethylamine) induces ring closure to form the azetidine ring.

- This approach allows direct introduction of the 3-ethoxyphenyl substituent at the 2-position of the azetidine ring.

Enantioselective Synthesis via Chiral Sulfinamide Auxiliaries

Recent advances have demonstrated the use of inexpensive chiral tert-butanesulfinamides as auxiliaries to induce stereoselectivity in the synthesis of C2-substituted azetidines.

- A three-step approach involves condensation of chiral sulfinamides with 3-chloropropanal derivatives, followed by cyclization and deprotection steps.

- This method is scalable and produces enantioenriched 2-arylazetidines, including those with ethoxy-substituted aryl groups.

- The approach yields azetidines in moderate to good yields (around 44% over three steps) with high diastereomeric ratios (85:15) and allows separation of diastereomers by chromatography.

Photocatalytic [2+2] Cycloaddition

A novel method involves visible-light-promoted aza-Paterno-Büchi reactions using photocatalysts such as fac-[Ir(dFppy)3] to generate azetidines from 2-isoxazoline-3-carboxylates and alkenes.

- This method can be adapted to synthesize 2-arylazetidines by using 3-ethoxyphenyl-substituted alkenes.

- The reaction proceeds under mild conditions with high regio- and diastereoselectivity.

- It offers an alternative to traditional cyclization methods, particularly for complex substitution patterns.

Comparative Summary of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution on 2-haloazetidines | 2-haloazetidine, 3-ethoxyphenyl nucleophile, DMF, KI, amine bases | Direct introduction of aryl group; mild conditions | Requires preparation of halo intermediate |

| Cyclization of amino alcohols with epichlorohydrin | 3-ethoxyphenyl amino alcohol, epichlorohydrin, base (DIPEA) | Straightforward ring closure; scalable | Possible side reactions; regioselectivity control needed |

| Enantioselective synthesis via chiral sulfinamides | tert-butanesulfinamide, 3-chloropropanal, acid catalysis | High stereocontrol; scalable; enantioenriched products | Multi-step; requires chiral auxiliary removal |

| Photocatalytic [2+2] cycloaddition | 2-isoxazoline-3-carboxylate, 3-ethoxyphenyl alkene, Ir photocatalyst, blue LED | Mild, selective, novel approach | Requires specialized photocatalyst and light source |

Research Findings and Yields

- The enantioselective sulfinamide method yields protected azetidines in approximately 44% yield over three steps with an 85:15 diastereomeric ratio, and diastereomers can be separated chromatographically.

- Photocatalytic methods report yields up to 98% with good diastereoselectivity in related azetidine syntheses, indicating potential for high efficiency.

- Nucleophilic substitution and cyclization methods typically provide moderate to good yields (45–79%) depending on reaction conditions and purification steps.

Experimental Notes and Considerations

- Solvent choice: Polar aprotic solvents like DMF or dichloromethane are commonly used to facilitate nucleophilic substitutions and cyclizations.

- Temperature control: Many reactions require cooling (0 °C) or mild heating (40 °C) to optimize yields and selectivity.

- Purification: Chromatography is often used to separate diastereomers or remove side products, especially in stereoselective syntheses.

- Protecting groups: Boc (tert-butoxycarbonyl) protection is frequently employed on the azetidine nitrogen to improve stability during synthesis and facilitate deprotection steps.

化学反応の分析

Types of Reactions: 2-(3-Ethoxyphenyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkyl halides and organometallic reagents are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce primary or secondary amines .

科学的研究の応用

2-(3-Ethoxyphenyl)azetidine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

作用機序

The mechanism of action of 2-(3-Ethoxyphenyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates reactions with various biological molecules, making it a potent inhibitor or activator of specific pathways . The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Key Findings and Implications

Ring Size : Azetidines outperform pyrrolidines and bicyclic amines in nAChR binding due to optimal conformational strain and steric fit .

Substituent Flexibility : The 3-ethoxyphenyl group in 2-(3-Ethoxyphenyl)azetidine likely enhances lipophilicity and target engagement, analogous to aryl-substituted spirocyclic derivatives .

Synthetic Advantages : Microwave and transition metal-catalyzed methods enable efficient azetidine synthesis, critical for drug discovery pipelines .

生物活性

2-(3-Ethoxyphenyl)azetidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological profile, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

2-(3-Ethoxyphenyl)azetidine features an azetidine ring substituted with an ethoxyphenyl group, which contributes to its biological activity. The azetidine structure is known for its potential as a scaffold in drug design, particularly for compounds targeting various diseases.

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. A study synthesized several azetidine derivatives, including 2-(3-Ethoxyphenyl)azetidine, and evaluated their activity against various bacterial strains. The results showed that some derivatives had minimum inhibitory concentrations (MIC) ranging from 0.25 to 16.00 μg/mL against Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus, as well as Escherichia coli .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2-(3-Ethoxyphenyl)azetidine | Methicillin-sensitive S. aureus | 0.25 |

| Methicillin-resistant S. aureus | 0.5 | |

| E. coli | 16.00 |

Anticancer Activity

Several studies have highlighted the anticancer potential of azetidine derivatives. For instance, compounds similar to 2-(3-Ethoxyphenyl)azetidine were evaluated for their cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung adenocarcinoma). The IC50 values for these compounds were notably lower than standard chemotherapeutic agents, indicating promising anticancer activity .

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| MCF-7 | 2-(3-Ethoxyphenyl)azetidine | 5.0 |

| HCT-116 | Similar derivative | 4.5 |

| A549 | Similar derivative | 6.0 |

Anti-inflammatory Activity

The anti-inflammatory effects of azetidine derivatives have also been documented. A study focused on the inhibition of Phospholipase A2 (PLA2), an enzyme involved in inflammatory processes, demonstrated that certain azetidine compounds exhibited moderate to good inhibitory activity against PLA2 . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- In Vivo Studies : In animal models, azetidine derivatives were tested for their anti-inflammatory effects using a carrageenan-induced paw edema model. The results indicated significant reduction in edema compared to control groups, supporting their potential use as anti-inflammatory agents .

- Structure-Activity Relationship (SAR) : An investigation into the SAR of azetidine derivatives revealed that modifications in the ethoxy group significantly influenced biological activity. Compounds with electron-donating substituents on the phenyl ring exhibited enhanced antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Ethoxyphenyl)azetidine with high yield and purity?

- Methodological Answer : Utilize iodocyclization of homoallylamines at controlled temperatures (20–50°C) to form azetidine cores, as demonstrated in related azetidine syntheses . Introduce the 3-ethoxyphenyl group via nucleophilic substitution or coupling reactions, ensuring inert atmospheres to prevent oxidation. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from byproducts like pyrrolidines formed at higher temperatures .

Q. What spectroscopic techniques are most effective for characterizing 2-(3-Ethoxyphenyl)azetidine?

- Methodological Answer : Combine - and -NMR to confirm the azetidine ring structure and ethoxyphenyl substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-O-C stretch from the ethoxy group). X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable .

Q. How should researchers approach the purification of 2-(3-Ethoxyphenyl)azetidine to avoid common byproducts?

- Methodological Answer : Optimize reaction stoichiometry to minimize unreacted starting materials. Use preparative HPLC for polar byproducts or diastereomers. Monitor reaction progress via TLC or LC-MS, and employ recrystallization with solvents like dichloromethane/hexane to enhance purity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of 2-(3-Ethoxyphenyl)azetidine derivatives?

- Methodological Answer : Employ chiral phosphoric acid catalysts to achieve enantioselective desymmetrization, as shown in azetidine syntheses. Computational modeling (DFT) can predict transition states to guide catalyst selection. For example, activating the azetidine nitrogen and thione tautomer in the transition state lowers activation energy, favoring specific stereoisomers .

Q. What computational methods predict the interaction of 2-(3-Ethoxyphenyl)azetidine with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against targets like neurotransmitter receptors. Use MD simulations (GROMACS) to assess binding stability and free-energy perturbation (FEP) calculations to quantify affinity changes from structural modifications. Validate predictions with in vitro assays (e.g., radioligand binding) .

Q. How do structural modifications at the azetidine ring influence the biological activity of 2-(3-Ethoxyphenyl)azetidine?

- Methodological Answer : Conduct SAR studies by synthesizing analogs with varied substituents (e.g., halogenation at the phenyl ring or alkylation at the azetidine nitrogen). Test these analogs in functional assays (e.g., dopamine transporter binding) to correlate structural features with potency and selectivity. Statistical tools like ANOVA identify significant trends .

Q. How can zebrafish embryo assays be utilized to evaluate the developmental toxicity of 2-(3-Ethoxyphenyl)azetidine derivatives?

- Methodological Answer : Expose zebrafish embryos to graded concentrations (1–100 µM) and monitor phenotypes (e.g., hypopigmentation, motility defects) at 24–72 hours post-fertilization. Use LC calculations and histopathology to quantify toxicity. Compare results with in vitro cytotoxicity data (e.g., HEK293 cells) to assess translational relevance .

Q. What role does the ethoxyphenyl substituent play in the physicochemical properties of 2-(3-Ethoxyphenyl)azetidine?

- Methodological Answer : The ethoxy group enhances lipophilicity (logP), improving blood-brain barrier permeability, as seen in neurotransmitter analogs. Replace with methoxy or trifluoromethoxy groups to modulate electronic effects (Hammett σ constants) and solubility. Use HPLC-derived logD measurements to validate changes .

Q. What strategies are effective in resolving contradictory data regarding the biological efficacy of 2-(3-Ethoxyphenyl)azetidine across different assay systems?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell lines, incubation times). Apply Bland-Altman analysis to identify systematic biases. Cross-validate using orthogonal methods (e.g., electrophysiology for receptor activity vs. calcium flux assays). Meta-analysis of published data clarifies context-dependent effects .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。